Bryotoxin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

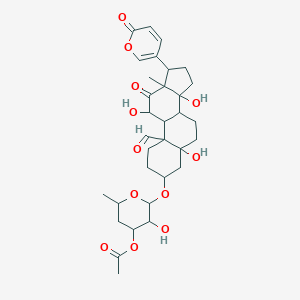

Bryotoxin A is a bufadienolide glycoside that is 3,5,11,14-tetrahydroxy-12,19-dioxobufa-20,22-dienolide attached to a 3-O-acetyl-4,6-dideoxy-beta-D-arabino-hexopyranosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite. It is a bufadienolide glycoside, a monosaccharide derivative, a steroid aldehyde, a 19-oxo steroid, a 5beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 14beta-hydroxy steroid and a secondary alpha-hydroxy ketone. It derives from a bufanolide.

Analyse Des Réactions Chimiques

Molecular Interactions and Binding Affinities

Bryotoxin A exhibits potent binding to key biological targets, as demonstrated by molecular docking simulations :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Glycoprotein-ACE | -6.6 | Hydrophobic bonds, hydrogen bonds, van der Waals |

| Tumor Necrosis Factor-α | -5.6 | Hydrophobic interactions |

| Interleukin-6 | -5.6 | Limited interactions |

This compound binds most strongly to the ACE glycoprotein, disrupting viral entry mechanisms, and to TNF-α receptors, mitigating inflammatory pathways . Structural analysis reveals its interaction with ACE involves eight bonds, including hydrogen and hydrophobic interactions (Figure 1) .

Pharmacokinetic Profile

This compound’s pharmacokinetics deviate from Lipinski’s Rule of Five, limiting oral bioavailability :

| Parameter | This compound | Lipinski Threshold |

|---|---|---|

| Molecular Weight (g/mol) | 618.67 | ≤500 |

| H-bond Acceptors | 12 | ≤10 |

| LogP | 1.23 | ≤5 |

Despite poor absorption potential, this compound shows no mutagenic, tumorigenic, or irritant risks in toxicity screenings (Table 3) . Its safety profile contrasts with related compounds like Bryophyllin B, which carries reproductive toxicity risks .

Structural and Functional Insights

This compound belongs to the bufadienolide family, characterized by a steroidal backbone with a six-membered lactone ring . Its structure includes:

This configuration enables selective interactions with inflammatory and viral entry proteins, as shown in its inhibition of cytokine storm pathways .

Comparative Efficacy in Cytokine Storm Inhibition

This compound outperforms other B. pinnatum compounds in dual-target inhibition :

| Compound | Glyc-ACE Inhibition | TNF-α Inhibition | IL-6 Inhibition |

|---|---|---|---|

| This compound | -6.6 kcal/mol | -5.6 kcal/mol | -5.6 kcal/mol |

| Bryophyllin B | -6.2 kcal/mol | -3.2 kcal/mol | -7.1 kcal/mol |

Its dual action on ACE and TNF-α suggests a broader therapeutic mechanism compared to IL-6-specific inhibitors .

Limitations and Research Gaps

Propriétés

Numéro CAS |

101329-50-4 |

|---|---|

Formule moléculaire |

C32H42O12 |

Poids moléculaire |

618.7 g/mol |

Nom IUPAC |

[(2S,3S,4R,6R)-2-[[(3S,5S,8R,9S,10S,11S,13R,14S,17R)-10-formyl-5,11,14-trihydroxy-13-methyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C32H42O12/c1-16-12-22(43-17(2)34)25(36)28(42-16)44-19-6-9-30(15-33)24-21(7-10-31(30,39)13-19)32(40)11-8-20(18-4-5-23(35)41-14-18)29(32,3)27(38)26(24)37/h4-5,14-16,19-22,24-26,28,36-37,39-40H,6-13H2,1-3H3/t16-,19+,20-,21-,22-,24-,25+,26+,28+,29+,30+,31+,32+/m1/s1 |

Clé InChI |

KWKQJZASURFCDP-ZPARAVGQSA-N |

SMILES |

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

SMILES isomérique |

C[C@@H]1C[C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C(=O)[C@H]4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

SMILES canonique |

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

Synonymes |

bryotoxin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.